molecular formula C21H21N3O4 B14763795 5-ethyl-3-[5-(7-methylspiro[2H-1-benzofuran-3,1'-cyclopropane]-4-yl)oxypyridin-2-yl]imidazolidine-2,4-dione

5-ethyl-3-[5-(7-methylspiro[2H-1-benzofuran-3,1'-cyclopropane]-4-yl)oxypyridin-2-yl]imidazolidine-2,4-dione

Cat. No.: B14763795
M. Wt: 379.4 g/mol
InChI Key: QRZXUERLZJGJMH-UHFFFAOYSA-N
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Description

5-ethyl-3-[5-(7-methylspiro[2H-1-benzofuran-3,1’-cyclopropane]-4-yl)oxypyridin-2-yl]imidazolidine-2,4-dione is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique spirocyclic structure, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-3-[5-(7-methylspiro[2H-1-benzofuran-3,1’-cyclopropane]-4-yl)oxypyridin-2-yl]imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic benzofuran moiety, followed by the construction of the imidazolidine-2,4-dione core. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-3-[5-(7-methylspiro[2H-1-benzofuran-3,1’-cyclopropane]-4-yl)oxypyridin-2-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

5-ethyl-3-[5-(7-methylspiro[2H-1-benzofuran-3,1’-cyclopropane]-4-yl)oxypyridin-2-yl]imidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-ethyl-3-[5-(7-methylspiro[2H-1-benzofuran-3,1’-cyclopropane]-4-yl)oxypyridin-2-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-dimethyl-3-[2-(7-methylspiro[2H-benzofuran-3,1’-cyclopropane]-4-yl)oxypyrimidin-5-yl]imidazolidine-2,4-dione
  • 5-ethyl-3-[2-(7-methylspiro[2H-benzofuran-3,1’-cyclopropane]-4-yl)oxypyrimidin-5-yl]imidazolidine-2,4-dione

Uniqueness

The uniqueness of 5-ethyl-3-[5-(7-methylspiro[2H-1-benzofuran-3,1’-cyclopropane]-4-yl)oxypyridin-2-yl]imidazolidine-2,4-dione lies in its specific spirocyclic structure and the presence of both benzofuran and imidazolidine-2,4-dione moieties. This combination of structural features contributes to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

5-ethyl-3-[5-(7-methylspiro[2H-1-benzofuran-3,1'-cyclopropane]-4-yl)oxypyridin-2-yl]imidazolidine-2,4-dione

InChI

InChI=1S/C21H21N3O4/c1-3-14-19(25)24(20(26)23-14)16-7-5-13(10-22-16)28-15-6-4-12(2)18-17(15)21(8-9-21)11-27-18/h4-7,10,14H,3,8-9,11H2,1-2H3,(H,23,26)

InChI Key

QRZXUERLZJGJMH-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N(C(=O)N1)C2=NC=C(C=C2)OC3=C4C(=C(C=C3)C)OCC45CC5

Origin of Product

United States

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